

An In-depth Technical Guide to 4-Hydroxymethylthiazole: Chemical Properties and Structure

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Compound of Interest

Compound Name: **4-Hydroxymethylthiazole**

Cat. No.: **B1350391**

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This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **4-Hydroxymethylthiazole**. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed resource for laboratory and research applications.

Chemical Properties and Structure

4-Hydroxymethylthiazole is a heterocyclic organic compound containing a thiazole ring substituted with a hydroxymethyl group. It is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[\[1\]](#)

Structural Information

The structural details of **4-Hydroxymethylthiazole** are fundamental for understanding its reactivity and for its characterization.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | (1,3-Thiazol-4-yl)methanol ^[2] |
| CAS Number | 7036-04-6 |
| Molecular Formula | C ₄ H ₅ NOS ^{[3][4][5]} |
| SMILES | OCc1cschn1 ^[4] |
| InChI | 1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 ^[2] |
| InChI Key | WQVOUANKVCYEIQ-UHFFFAOYSA-N ^[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Hydroxymethylthiazole**.

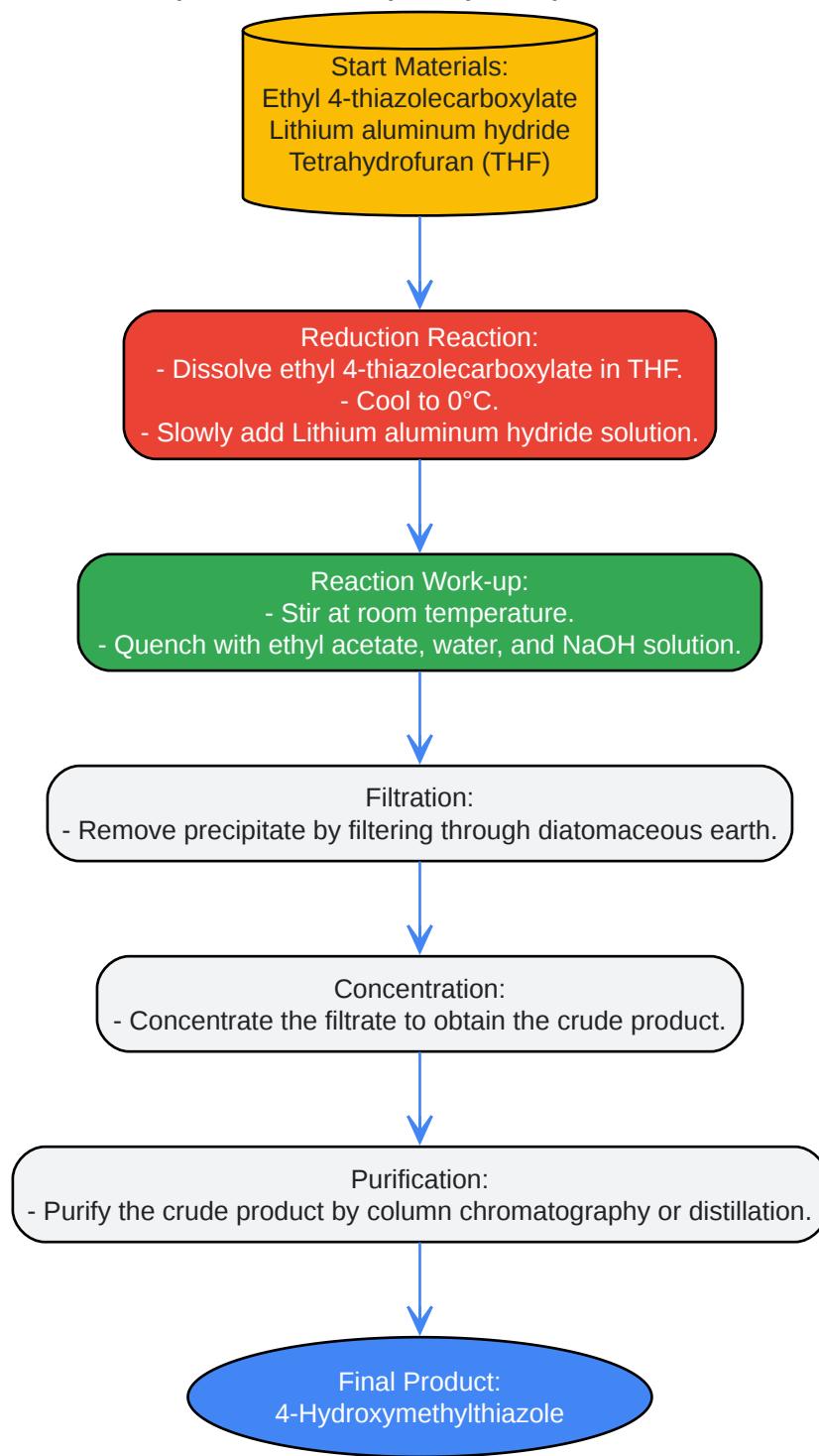
| Property | Value |
|---------------------|---|
| Molecular Weight | 115.15 g/mol ^{[4][5]} |
| Appearance | Off-yellow oily liquid ^[1] |
| Melting Point | 112-114 °C (solvent: ethyl ether, ethanol) ^[1] |
| Boiling Point | 85-90 °C at 0.5 mmHg ^[1] |
| Density | 1.339 g/cm ³ (predicted) ^[1] |
| pKa | 13.21 (predicted) ^[1] |
| Storage Temperature | 2-8°C, sealed in dry conditions ^{[1][2]} |

Synthesis of 4-Hydroxymethylthiazole

The primary route for the synthesis of **4-Hydroxymethylthiazole** is the reduction of an ethyl 4-thiazolecarboxylate.

Synthesis Workflow Diagram

Synthesis of 4-Hydroxymethylthiazole

[Click to download full resolution via product page](#)A flowchart illustrating the synthesis of **4-Hydroxymethylthiazole**.

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of **4-Hydroxymethylthiazole** from ethyl 4-thiazolecarboxylate.[\[1\]](#)

Materials:

- Ethyl 4-thiazolecarboxylate
- Lithium aluminum hydride (LiAlH₄) (1M solution in THF)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Sodium hydroxide (NaOH) solution (2M)
- Water
- Diatomaceous earth

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve ethyl 4-thiazolecarboxylate (1 equivalent) in anhydrous THF.
- Cool the stirred solution to 0°C in an ice bath.
- Slowly add a 1M solution of lithium aluminum hydride in THF (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Carefully quench the reaction by the sequential addition of ethyl acetate, water, and a 2M sodium hydroxide solution.
- Filter the resulting precipitate through a pad of diatomaceous earth.
- Concentrate the filtrate under reduced pressure to yield crude **4-Hydroxymethylthiazole**.

Purification and Characterization

Purification

The crude **4-Hydroxymethylthiazole** can be purified using standard laboratory techniques. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common method. Alternatively, fractional distillation under reduced pressure can be employed for purification.

Analytical Characterization

The structure and purity of **4-Hydroxymethylthiazole** are confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring and the hydroxymethyl group. The methylene protons (-CH₂OH) would likely appear as a singlet, and the protons on the thiazole ring would appear as distinct singlets in the aromatic region. For example, a published spectrum for a similar compound showed signals at δ 4.12 (s, 2H), 7.47 (s, 1H), and 9.03 (s, 1H) in DMSO-d₆.^[1]
- ^{13}C NMR: The carbon NMR spectrum would show distinct peaks for the carbon atoms of the thiazole ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy: The IR spectrum of **4-Hydroxymethylthiazole** would exhibit characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the thiazole ring would appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of **4-Hydroxymethylthiazole** (115.15 g/mol).

Biological Activity

While **4-Hydroxymethylthiazole** itself is primarily a synthetic intermediate, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Some thiazole analogs have been shown to act as inhibitors of enzymes such as VEGFR-2 and to interfere with processes like tubulin polymerization. However, specific biological activities or involvement in signaling pathways for **4-Hydroxymethylthiazole** have not been extensively documented in the reviewed literature. Its primary role remains as a building block for the synthesis of more complex, biologically active molecules.

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